molecular formula C22H18ClN3O4 B11569299 N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-(4-nitrophenyl)acetohydrazide

N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-(4-nitrophenyl)acetohydrazide

Cat. No.: B11569299
M. Wt: 423.8 g/mol
InChI Key: AKKSYBSQUAJMFK-ZVHZXABRSA-N
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Description

N’-[(E)-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18ClN3O4

Molecular Weight

423.8 g/mol

IUPAC Name

N-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C22H18ClN3O4/c23-19-9-5-17(6-10-19)15-30-21-4-2-1-3-18(21)14-24-25-22(27)13-16-7-11-20(12-8-16)26(28)29/h1-12,14H,13,15H2,(H,25,27)/b24-14+

InChI Key

AKKSYBSQUAJMFK-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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